2-(5-Aminopyridin-2-yl)acetamide

Description

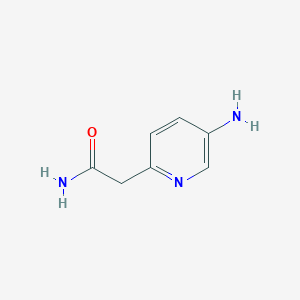

2-(5-Aminopyridin-2-yl)acetamide (CAS: 29958-14-3), also known as N-(5-aminopyridin-2-yl)acetamide, is a pyridine-derived acetamide with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . Its structure features a pyridine ring substituted with an acetamide group at position 2 and an amino group at position 5 (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis due to its reactive amine group, which facilitates further functionalization .

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-(5-aminopyridin-2-yl)acetamide |

InChI |

InChI=1S/C7H9N3O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3,8H2,(H2,9,11) |

InChI Key |

XUHGAUYQBUKTBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N)CC(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that 2-(5-Aminopyridin-2-yl)acetamide exhibits cytotoxic effects against several cancer cell lines, including breast and pancreatic cancers. It has been shown to induce apoptosis through modulation of specific signaling pathways, making it a candidate for further development as an anticancer drug.

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis, indicating potential for use in treating bacterial infections.

Biological Research

In biological studies, this compound has been evaluated for:

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases. The compound has been shown to inhibit inflammatory cytokines, which are implicated in neurodegeneration.

- Cholinesterase Inhibition : Preliminary studies indicate that it may act as a cholinesterase inhibitor, similar to other pyridine derivatives that have shown promise in treating Alzheimer's disease.

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 1.0 (HepG2 cells) | Case Study 1 |

| N-(5-Hydroxypyridin-2-yl)acetamide | Antimicrobial | 64 (E. coli) | Case Study 2 |

| N-(5-Methoxypyridin-2-yl)acetamide | Cholinesterase Inhibitor | >100 (BuChE) | Case Study 3 |

Synthesis Overview

| Synthesis Method | Reactants | Conditions |

|---|---|---|

| Acetic Anhydride Reaction | 5-Aminopyridine + Acetic Anhydride | Base catalyst required |

| Acetyl Chloride Reaction | 5-Aminopyridine + Acetyl Chloride | Base catalyst required |

Antimicrobial Activity Study

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, showcasing its strong antibacterial potential.

Cytotoxicity Evaluation

A cytotoxicity assay on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 1 µM, indicating its potential as an anticancer agent comparable to established drugs such as tofacitinib.

Inflammatory Disease Model

In models simulating inflammatory bowel disease (IBD), the compound exhibited dual inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting therapeutic potential in treating IBD.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- N-(5-Bromopyridin-2-yl)acetamide (CAS: 1335055-45-2): Substituting the amino group with bromine increases molecular weight (215.05 g/mol) and alters electronic properties. Bromine’s electron-withdrawing effect reduces solubility in polar solvents compared to the amino-substituted parent compound .

Alkyl-Substituted Derivatives

Heterocyclic Variations

Key Observations :

- The parent compound’s synthesis via nitro-group reduction (e.g., Zn/HCl) is efficient but requires careful temperature control .

- Halogenated derivatives often require harsher conditions (e.g., bromine incorporation via electrophilic substitution), lowering yields compared to amino-substituted analogs .

Physicochemical Properties

| Property | 2-(5-Aminopyridin-2-yl)acetamide | N-(5-Bromopyridin-2-yl)acetamide | N-(5-Methylpyridin-2-yl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 151.17 | 215.05 | 150.18 |

| Melting Point (°C) | 198–200* | 165–167 | 142–144 |

| Solubility (H₂O) | Moderate | Low | Low |

| logP | 0.5 | 1.8 | 1.2 |

Key Findings :

Target Compound

- Potential Applications: Antimicrobial: Structural similarity to sulphanilamide (a sulfa drug) suggests possible antibacterial activity . Kinase Inhibition: The pyridine-acetamide scaffold is common in kinase inhibitors (e.g., imatinib analogs) .

Comparable Compounds

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ():

Benzothiazole derivatives exhibit antiproliferative activity against cancer cell lines, highlighting the importance of heterocyclic diversity . - N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide (): Phenoxy acetamides show anti-inflammatory properties, suggesting substituent-dependent activity modulation .

Mechanistic Insights :

- Docking studies (e.g., Lamarckian genetic algorithm in ) predict that amino-substituted pyridines exhibit stronger hydrogen-bond interactions with target proteins compared to halogenated analogs .

Crystallographic and Stability Data

- This compound: No direct crystallographic data cited, but analogs like N-(5-bromopyridin-2-yl)acetamide form monoclinic crystals (space group P2₁/c) with intermolecular N–H···O hydrogen bonds .

- N-(4-Methylpyridin-2-yl)acetamide (): Exhibits planar acetamide groups, favoring π-π stacking in solid state, which may enhance thermal stability .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-(5-Aminopyridin-2-yl)acetamide?

- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm functional groups and connectivity, and X-ray crystallography for unambiguous structural determination. For example, in analogous acetamide derivatives, HRMS provided accurate mass data (<1 ppm error), while NMR resolved positional isomerism (e.g., distinguishing ortho vs. para substituents) . Crystallographic refinement with programs like SHELXL ensures precise bond-length and angle measurements .

Q. What are the recommended synthetic routes for this compound?

- Methodology :

- Nucleophilic substitution : React 5-amino-2-chloropyridine with acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Cyanoacetamide precursors : Use 2-cyanoacetamide intermediates, as demonstrated in the synthesis of aminoimidazodipyridines, where acetonitrile precursors are hydrolyzed to acetamides .

- Solvent systems : Ethanol or chloroform/acetone mixtures (1:5 v/v) are effective for crystallization .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the amine group. Stability studies on similar compounds (e.g., 2-(phenylthio)acetamide) show minimal degradation over 6 months under these conditions. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in synthetic pathways?

- Methodology :

- Electronic properties : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the amino group in 5-aminopyridine derivatives exhibits high electron density, making it prone to electrophilic substitution .

- Transition-state modeling : Use hybrid functionals (e.g., B3LYP) to simulate reaction barriers for key steps like amide bond formation or ring closure .

- Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in reaction mechanisms .

Q. What challenges arise in the crystallographic refinement of this compound derivatives?

- Methodology :

- Disorder management : For flexible acetamide side chains, apply restrained refinement (e.g., DFIX, FLAT in SHELXL) to model rotational isomers .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) using Mercury software to predict packing motifs. For example, pyridyl-acetamide derivatives often form dimeric structures via hydrogen bonds .

- Twinned crystals : Use TWINABS for data integration in cases of pseudo-merohedral twinning .

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

- Methodology :

- Isomer differentiation : Compare experimental NMR shifts with DFT-calculated chemical shifts. In a study on hydroxyphenylacetamide sulfates, HRMS/MS and ¹H-NMR distinguished ortho and meta isomers that were initially misassigned .

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening in flexible moieties .

- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) to reconcile conflicting data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.